Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate
Overview
Description
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound with the molecular formula C9H10O2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of both alkyne and ester functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methyl 4-pentynoate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling or click chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate depends on the specific reaction or application. In general, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, leading to the formation of carboxylic acids or different esters. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(prop-2-yn-1-yloxy)benzoate: Contains a benzoate group instead of a pent-4-ynoate group.
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to its combination of alkyne and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-prop-2-ynylpent-4-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-4-6-8(7-5-2)9(10)11-3/h1-2,8H,6-7H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWMVSNABLUVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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